1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a synthetic compound that has garnered interest in various scientific research fields due to its potential applications. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep process involving the initial formation of the imidazole ring, followed by the attachment of the piperazine ring and the subsequent incorporation of the phenylbutan-1-one moiety. Typical synthetic routes involve:
Step 1: Formation of the imidazole ring using a mixture of a suitable 1,2-dicarbonyl compound with an amine derivative in the presence of an acid catalyst.
Step 2: Reaction of the resulting imidazole derivative with a chlorinated phenyl compound under basic conditions to introduce the 3-chlorophenyl group.
Step 3: Coupling of the chlorinated imidazole intermediate with piperazine in a solvent such as ethanol, using heating and stirring.
Step 4: Alkylation of the resultant piperazine-imidazole compound with 4-phenylbutan-1-one using an alkylating agent under mild conditions.
Step 5: Hydrochloride salt formation by treating the final compound with hydrochloric acid.
Industrial Production Methods: While detailed industrial-scale production methods are proprietary, the process generally involves:
Utilization of batch reactors for precise temperature and pH control.
Solvent extraction techniques to purify intermediate compounds.
Crystallization processes for the final compound to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of reactions, including:
Oxidation: Potential conversion of the phenylbutan-1-one moiety to a carboxylic acid or aldehyde derivative.
Reduction: Conversion of the imidazole or phenylbutan-1-one groups to more reduced forms, such as alcohols or alkanes.
Substitution: Introduction of different functional groups in place of the chlorine atom on the phenyl ring or modification of the imidazole and piperazine rings.
Common Reagents and Conditions:
Oxidation: Employing reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.
Reduction: Utilizing reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Using nucleophiles such as amines or thiols to displace the chlorine atom, under conditions involving polar aprotic solvents and base catalysts.
Major Products Formed:
From Oxidation: Corresponding carboxylic acids or aldehydes depending on the reaction conditions.
From Reduction: Alcohols or alkanes with modified functional groups.
From Substitution: Various substituted imidazole-piperazine derivatives with altered activity profiles.
Scientific Research Applications
1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride finds applications in:
Chemistry: Studied for its unique chemical properties and potential use as a ligand in coordination chemistry.
Biology: Investigated for its ability to interact with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as an intermediate in the production of complex organic compounds.
Mechanism of Action
The compound's mechanism of action is multifaceted and involves:
Molecular Targets: Binding to specific protein targets, such as enzymes or receptors, modulating their activity.
Pathways Involved: Interaction with cellular signaling pathways, affecting processes such as cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Compared to other compounds, 1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is unique in its structure and activity profile. Similar compounds include:
1-(3-Chlorophenyl)-2-(1H-imidazol-2-yl)piperazine derivatives
Phenylbutan-1-one analogs
Imidazole-piperazine conjugates
These compounds differ in their specific functional groups or molecular scaffolds, leading to variations in their chemical reactivity and biological activity.
Conclusion
This compound is a compound with diverse scientific research applications, intriguing synthetic routes, and complex chemical reactions. Its unique properties and potential therapeutic effects make it a significant compound for further study in various fields of science.
Properties
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O.ClH/c24-20-9-5-10-21(18-20)28-13-12-25-23(28)27-16-14-26(15-17-27)22(29)11-4-8-19-6-2-1-3-7-19;/h1-3,5-7,9-10,12-13,18H,4,8,11,14-17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWJUOAZXPVCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)CCCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.